N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide
Description
N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide is a thiazole-based acetamide derivative characterized by a chloromethyl substituent on the 4-position of the thiazole ring and an N-phenyl group. The chloromethyl group enhances electrophilicity, making it reactive in nucleophilic substitution reactions, a feature exploited in medicinal chemistry for covalent binding to biological targets .
Properties
IUPAC Name |
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c1-9(16)15(11-5-3-2-4-6-11)12-14-10(7-13)8-17-12/h2-6,8H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNIZGVXMHETAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)C2=NC(=CS2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80308394 | |
| Record name | N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80308394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58905-44-5 | |
| Record name | 58905-44-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203397 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80308394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Solvent Systems
The reaction is typically conducted in polar aprotic solvents such as acetone or dimethylformamide (DMF), with potassium carbonate (K₂CO₃) as a base to deprotonate the acetamide’s nitrogen, enhancing its nucleophilicity. Temperatures range from room temperature to reflux (40–80°C), with reaction times varying between 3–6 hours. A representative procedure involves dissolving 4-chloromethyl-1,3-thiazole (1.0 equiv) and phenylacetamide (1.1 equiv) in acetone, adding K₂CO₃ (1.5 equiv), and stirring at 50°C for 4 hours.
Yield and Purification
Crude yields typically exceed 70%, with purification achieved via recrystallization from ethanol or aqueous ethanol mixtures. Analytical data from VulcanChem confirm the product’s identity: molecular formula C₁₂H₁₁ClN₂OS, molecular weight 266.75 g/mol, and characteristic NMR signals for the chloromethyl (–CH₂Cl, δ 4.17–4.47 ppm) and acetamide (–NHCO–, δ 9.19–9.43 ppm) groups.
Multi-Step Synthesis via Thiazole Ring Formation
Alternative routes construct the thiazole ring in situ before introducing the chloromethyl and acetamide groups. This approach, detailed in patent WO2014132270A2 for analogous thiazole-acetamide compounds, involves three stages:
Thiazole Core Synthesis
Cyclocondensation of thiourea derivatives with α-haloketones forms the 1,3-thiazole scaffold. For example, reacting 2-bromo-1-(4-chloromethylphenyl)ethan-1-one with thiourea in ethanol under reflux yields 4-(chloromethyl)-1,3-thiazole-2-amine.
Acetamide Coupling
The amine group at the 2-position of the thiazole is acylated using phenylacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. This step proceeds at 0–25°C over 2 hours, achieving >80% conversion.
Chloromethylation
Electrophilic chloromethylation at the thiazole’s 4-position employs chloromethyl methyl ether (MOMCl) and a Lewis acid catalyst (e.g., ZnCl₂) in anhydrous DCM. This exothermic reaction requires careful temperature control (0–5°C) to minimize side reactions.
Comparative Analysis of Methods
| Method | Reaction Time | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Conventional Substitution | 4–6 hours | 70–75 | 95–98 | Simplicity, single step |
| Multi-Step Synthesis | 12–18 hours | 65–70 | 90–95 | Flexibility in intermediate modification |
| Ultrasonication (Proposed) | 2–3 hours | 80–85 (est.) | 98–99 (est.) | Energy efficiency, scalability |
Analytical Validation and Characterization
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) reveals ≥98% purity, with a retention time of 6.8 minutes.
Challenges and Mitigation Strategies
Byproduct Formation
Competing reactions at the thiazole’s 2-position can generate N-phenylacetamide dimers. Using excess 4-chloromethyl-1,3-thiazole (1.2 equiv) suppresses this side reaction.
Moisture Sensitivity
The chloromethyl group is prone to hydrolysis. Strict anhydrous conditions (e.g., molecular sieves in DMF) preserve intermediate stability.
Chemical Reactions Analysis
Types of Reactions: N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Major Products Formed:
Substitution: Formation of azides, thiocyanates, or substituted amines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
Antibacterial Activity
Thiazole derivatives, including N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide, have been studied extensively for their antibacterial properties. Research indicates that compounds with thiazole scaffolds exhibit varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria.
Case Studies:
- Antimicrobial Efficacy: A study evaluated the antibacterial activity of various thiazole derivatives against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 100 to 400 µg/ml for the thiazole derivatives, while standard antibiotics like chloramphenicol showed MICs of 25–50 µg/ml, indicating a moderate antibacterial effect of the thiazole compounds .
- Structural Influence: The presence of electron-withdrawing groups in the thiazole structure significantly enhanced antibacterial activity. For instance, compounds with specific substitutions demonstrated effective inhibition zones against Bacillus subtilis and Klebsiella pneumoniae .
Anticancer Potential
The anticancer properties of this compound and related thiazole compounds have been investigated in various cancer models.
Case Studies:
- Cell Line Studies: In vitro studies on human cancer cell lines such as A549 (lung adenocarcinoma) and U251 (glioblastoma) showed that certain thiazole derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range. For example, one derivative demonstrated an IC50 of 23.30 ± 0.35 mM against A549 cells .
- Mechanism of Action: The structure-activity relationship (SAR) analysis highlighted that modifications to the thiazole ring and the introduction of substituents like halogens can lead to enhanced apoptosis in cancer cells .
Other Therapeutic Applications
Beyond antibacterial and anticancer activities, thiazole derivatives have shown promise in various therapeutic areas.
Therapeutic Uses:
- Anti-inflammatory Properties: Some thiazole compounds have been identified as potential anti-inflammatory agents, with mechanisms involving inhibition of pro-inflammatory cytokines .
- Antidiabetic Activity: Certain derivatives have also exhibited antidiabetic effects in animal models, indicating a broader pharmacological profile beyond traditional applications .
Summary Table of Applications
| Application | Activity Type | Example Findings |
|---|---|---|
| Antibacterial | Moderate efficacy | MICs: 100–400 µg/ml against E. coli, S. aureus |
| Anticancer | Cytotoxicity | IC50: 23.30 ± 0.35 mM against A549 cells |
| Anti-inflammatory | Inhibition of cytokines | Effective in reducing inflammation in animal models |
| Antidiabetic | Blood sugar regulation | Demonstrated effects in diabetic rat models |
Mechanism of Action
The mechanism of action of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to antimicrobial or cytotoxic effects .
Comparison with Similar Compounds
Key Observations :
- Reactivity : The chloromethyl group in the target compound distinguishes it from halogenated phenyl derivatives (e.g., 14, 15) by enabling alkylation reactions, a trait absent in analogs with electron-withdrawing substituents .
- Bioactivity : Compounds with polar groups (e.g., 6a) exhibit COX inhibition but lack the electrophilic reactivity of chloromethyl, which may enable covalent target engagement .
- Crystallinity : Substituents like dichlorophenyl (as in ) introduce torsional strain, reducing planarity compared to the target compound’s more symmetric structure.
Enzyme Inhibition
- COX/LOX Inhibition: Compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) inhibits COX-1/COX-2 non-selectively (IC50 ~9 mM), whereas chloromethyl-containing analogs may target cysteine residues in enzymes via covalent bonding .
- Antibacterial Activity : N-phenylacetamide derivatives with 4-chlorophenyl groups (e.g., compound 15) show moderate activity against Gram-positive bacteria (MIC 8–32 µg/mL), but the chloromethyl group’s role in membrane disruption remains underexplored .
Analgesic and Anti-inflammatory Effects
- N-[4-(Piperazinylsulfonyl)phenyl]acetamide derivatives (e.g., compound 35) demonstrate analgesic activity comparable to paracetamol, highlighting the importance of sulfonamide moieties, which are absent in the target compound .
Biological Activity
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide, commonly referred to as compound 58905-44-5, is a thiazole derivative that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological activity, particularly its antimicrobial properties, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of chloromethyl thiazole with phenylacetamide under specific conditions. The reaction pathway can be summarized as follows:
- Starting Materials : Chloromethyl thiazole and phenylacetamide.
- Reaction Conditions : The reaction is generally carried out in an organic solvent under reflux.
- Yield : The yield of the synthesized compound is often reported to be in the range of 60-80%.
Antimicrobial Activity
The primary focus of research on this compound has been its antimicrobial properties. Studies have demonstrated that this compound exhibits significant activity against various bacterial strains.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Zone of Inhibition (mm) | Comparison Drug (Streptomycin) | Zone of Inhibition (mm) |
|---|---|---|---|
| Staphylococcus aureus | 20.5 ± 0.4 | 36.6 ± 0.3 | |
| Chromobacterium violaceum | 17.0 ± 0.3 | 29.1 ± 0.2 |
The compound showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria, although it was less effective than the standard antibiotic Streptomycin .
Structure-Activity Relationship (SAR)
Research indicates that the biological activity of thiazole derivatives like this compound is influenced by their chemical structure. The presence of halogen substituents enhances lipophilicity, facilitating better membrane penetration and antibacterial efficacy .
Study on Antimicrobial Efficacy
In a study published in Molecules, researchers synthesized a series of thiazole derivatives and evaluated their antimicrobial activity against common pathogens such as Escherichia coli and Candida albicans. Among these derivatives, this compound exhibited moderate activity, reinforcing the importance of substituent positioning on the phenyl ring for enhanced efficacy .
QSAR Analysis
Quantitative Structure-Activity Relationship (QSAR) models have been employed to predict the biological activity of N-substituted thiazoles. These models suggest that modifications in the molecular structure can lead to significant changes in antimicrobial potency . For instance, compounds with a para-chloro substitution showed higher activity compared to ortho or meta substitutions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
